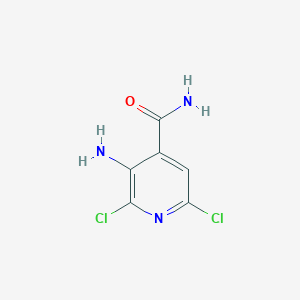

3-Amino-2,6-dichloroisonicotinamide

Vue d'ensemble

Description

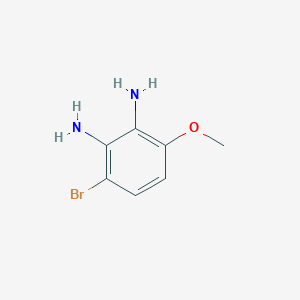

3-Amino-2,6-dichloroisonicotinamide is a chemical compound with the molecular formula C6H5Cl2N3O . It has an average mass of 206.029 Da and a monoisotopic mass of 204.980972 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichloroisonicotinamide consists of a six-membered aromatic ring with two chlorine atoms, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinamide is a light yellow solid . It has a molecular weight of 206.03 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Inhibition in the Pentose Phosphate Pathway

- Effects on Brain Development: 6-Aminonicotinamide (6-AN), a related compound to 3-Amino-2,6-dichloroisonicotinamide, has been shown to significantly influence brain development when administered to immature animals. Its effects on ornithine decarboxylase activity in the cerebellum of neonatal rats suggest its potential role in cellular replication and differentiation processes (Morris et al., 1985).

- Metabolic Action: The antimetabolite properties of 6-aminonicotinamide, a structurally similar compound to 3-Amino-2,6-dichloroisonicotinamide, have been studied. It exhibits substantial neurotoxicity, particularly affecting the spinal cord, and has been used experimentally to explore myelopathies (Herken et al., 1974).

Chemical Synthesis and Biodegradation

- Synthesis of Chloronicotinamides: A methodology for synthesizing 2-aryl-6-chloronicotinamides, closely related to 3-Amino-2,6-dichloroisonicotinamide, was developed. This process involves a Suzuki coupling reaction, highlighting the compound's significance in organic synthesis (Yang et al., 2003).

- Biodegradation of Micropollutants: Research on Aminobacter sp. MSH1's ability to degrade 2,6-dichlorobenzamide (BAM), a molecule related to 3-Amino-2,6-dichloroisonicotinamide, indicates the potential of certain bacterial strains to remediate groundwater contaminants. These findings can be pivotal in addressing environmental pollution (Raes et al., 2019).

Pharmaceutical and Therapeutic Research

- Drug Design: Compounds like 3-Amino-2,6-dichloroisonicotinamide have been incorporated into the structure-based drug design. An example is crizotinib (PF-02341066), a dual inhibitor of c-MET kinase and ALK, showcasing the potential application in developing targeted cancer therapies (Cui et al., 2011).

Biochemical Studies

- Influence on Cellular Processes: 6-Aminonicotinamide has been used to study the effects on cell growth, poly(ADP-ribose) synthesis, and nucleotide metabolism, providing insights into cellular mechanisms and potential therapeutic targets (Hunting et al., 1985).

Environmental Assessments

- Isotope Fractionation in Biodegradation: Studies on isotope fractionation during the biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (related to 3-Amino-2,6-dichloroisonicotinamide) suggest a new approach for environmental fate assessments of persistent contaminants (Reinnicke et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMASMMEKCAHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dichloroisonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)